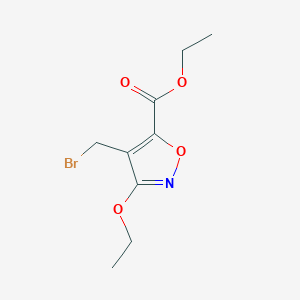
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a bromomethyl group, and an ethoxy group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃) at ambient temperature . Industrial production methods may involve the use of metal catalysts like copper (Cu) or ruthenium (Ru) to enhance the efficiency of the cycloaddition reaction .
Analyse Chemischer Reaktionen
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ethoxy and ester groups may also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate: This compound has a similar isoxazole ring structure but differs in the substitution pattern on the ring.
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate: Another similar compound with a different substitution pattern, highlighting the diversity within the isoxazole family.
Eigenschaften
Molekularformel |
C9H12BrNO4 |
|---|---|
Molekulargewicht |
278.10 g/mol |
IUPAC-Name |
ethyl 4-(bromomethyl)-3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H12BrNO4/c1-3-13-8-6(5-10)7(15-11-8)9(12)14-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
UVSBZQVLQWZJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NOC(=C1CBr)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














